molecular formula C18H32BrP B3056817 Tributyl(phenyl)phosphanium bromide CAS No. 7447-32-7

Tributyl(phenyl)phosphanium bromide

Cat. No. B3056817
CAS RN: 7447-32-7
M. Wt: 359.3 g/mol
InChI Key: JCZVWCILAKUVNU-UHFFFAOYSA-M
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Description

Tributyl(phenyl)phosphanium bromide is a type of phosphonium-based ionic liquid . It is known for its thermal and chemical stability . It is used as a catalyst and surface active agent in organic synthesis processes .


Synthesis Analysis

The synthesis of Tributyl(phenyl)phosphanium bromide involves the reaction of 1-bromohexadecane with tributylphosphine at 65°C for 3 days. The resulting solid product is recrystallized in hexane and dried under vacuum to yield Tributyl(phenyl)phosphanium bromide with a yield of 68% .


Molecular Structure Analysis

The molecular formula of Tributyl(phenyl)phosphanium bromide is C28H60BrP . The structure of similar phosphonium-based ionic liquids has been confirmed by various techniques such as FT-IR, EDX, VSM, TGA and DTG analysis .


Chemical Reactions Analysis

Tributyl(phenyl)phosphanium bromide acts as a powerful catalyst for the preparation of bis(indolyl)methane derivatives from the reaction of indole with aldehyde derivatives . Phosphine-centered radical species, generated from various tertiary phosphines via phosphine–oxidant charge transfer processes, photoredox catalysis and electrochemical oxidations, can give rise to many unprecedented activation modes and reactions .


Physical And Chemical Properties Analysis

Tributyl(phenyl)phosphanium bromide is a white crystal with a melting point of 56-58°C . It has good thermal stability, beneficial for high-temperature operation .

Future Directions

There is a growing interest in the use of phosphonium-based ionic liquids in various applications including metal ions extraction, extractive desulfurization, gas adsorption and dissolution or extraction of biologically relevant compounds and materials . The extension of the knowledge about these materials could be a successful approach to finding effective weapons for treating chronic infections and device-associated diseases sustained by biofilm-producing multidrug-resistant bacteria .

properties

IUPAC Name

tributyl(phenyl)phosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32P.BrH/c1-4-7-15-19(16-8-5-2,17-9-6-3)18-13-11-10-12-14-18;/h10-14H,4-9,15-17H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZVWCILAKUVNU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CCCC)(CCCC)C1=CC=CC=C1.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32BrP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40995981
Record name Tributyl(phenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40995981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tributyl(phenyl)phosphanium bromide

CAS RN

7447-32-7
Record name NSC64109
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64109
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tributyl(phenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40995981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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